3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID is an organic compound known for its chemical stability and hydrophobic properties. It appears as a white to pale yellow solid and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[310]HEXANE-3-CARBOXYLIC ACID typically involves multiple stepsThis method is more efficient, versatile, and sustainable compared to traditional batch processes . Industrial production methods may involve cold-chain transportation to maintain the compound’s stability .
Chemical Reactions Analysis
3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applicationsIt also finds applications in the fields of biology and medicine, particularly in the development of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in its chemical reactivity and stability, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID can be compared with similar compounds such as 3-[(TERT-BUTOXYCARBONYL)AMINO]-6,6-DIFLUOROBICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID and 3-[(TERT-BUTOXYCARBONYL)AMINO]BICYCLO[1.1.1]PENTANE-1-CARBOXYLIC ACID. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as fluorine atoms, can significantly alter their behavior in chemical reactions .
Properties
Molecular Formula |
C11H17NO5 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-7(5-11)16-6/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
FDVMGGQBHLETJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2C(C1)O2)C(=O)O |
Origin of Product |
United States |
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